molecular formula C25H17ClF4N2O3 B12204058 5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol

5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol

Cat. No.: B12204058
M. Wt: 504.9 g/mol
InChI Key: RIYHFKNSEJSLPZ-UHFFFAOYSA-N
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Description

5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol involves multiple steps, typically starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: N-bromosuccinimide (NBS), sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H17ClF4N2O3

Molecular Weight

504.9 g/mol

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol

InChI

InChI=1S/C25H17ClF4N2O3/c1-34-21-5-3-2-4-18(21)22-23(31-13-32-24(22)25(28,29)30)17-9-8-16(11-20(17)33)35-12-14-6-7-15(27)10-19(14)26/h2-11,13,33H,12H2,1H3

InChI Key

RIYHFKNSEJSLPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(N=CN=C2C(F)(F)F)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O

Origin of Product

United States

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